tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-12(2,3)19-11(18)16-5-8(17)9(6-16)20-10-14-13-7-15(10)4/h7-9,17H,5-6H2,1-4H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTYTPLVJNATNI-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SC2=NN=CN2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2=NN=CN2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate is a complex organic molecule notable for its unique structural features, including a pyrrolidine ring with hydroxyl and sulfanyl groups, and a triazole moiety. This article delves into its biological activity, exploring its potential pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 300.38 g/mol. Its stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for its biological interactions and activity.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Contains hydroxyl and carboxyl groups |
| Triazole Moiety | Known for antiviral properties |
| Sulfanyl Group | Enhances interaction with biological targets |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the realms of antiviral effects, anti-inflammatory properties, and potential roles in cancer modulation. The presence of the triazole ring is particularly noteworthy as it has been linked to various antiviral agents.
Antiviral Properties
The triazole derivatives have been extensively studied for their antiviral capabilities. For example, compounds similar to this compound have shown efficacy against viruses such as HIV and influenza due to their ability to inhibit viral replication pathways .
Anti-inflammatory Effects
In vitro studies suggest that this compound may modulate inflammatory pathways. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. Research on related triazole derivatives has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Study 1: Antiviral Efficacy
A study conducted on related triazole compounds demonstrated significant antiviral activity against influenza virus. The compounds were tested in vitro and showed a reduction in viral load by over 90% at certain concentrations .
Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammation, compounds similar to this compound were shown to inhibit NF-kB signaling pathways, leading to decreased levels of TNF-alpha and IL-6 in cell cultures .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The incorporation of the triazole group in this compound enhances its efficacy against various bacterial strains and fungi. Studies have demonstrated that derivatives of this compound can inhibit the growth of pathogens, making it a potential candidate for developing new antibiotics or antifungal agents .
2. Anticancer Properties
Several studies have suggested that pyrrolidine derivatives possess anticancer activity. The specific structure of tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate may contribute to its ability to induce apoptosis in cancer cells. Preliminary data from in vitro assays show promising results in inhibiting tumor cell proliferation .
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in the context of metabolic pathways relevant to disease states. Its ability to modulate enzyme activity could lead to therapeutic applications in treating metabolic disorders or enhancing drug efficacy through combination therapies .
Agricultural Science Applications
1. Pesticide Development
The triazole group is known for its role in fungicides. The application of this compound in agricultural formulations could enhance crop protection against fungal diseases. Its effectiveness as a fungicide could be explored further through field trials and formulation studies .
2. Plant Growth Regulation
Research into plant growth regulators has identified compounds that can influence plant development processes such as germination and flowering. This compound may have applications in enhancing crop yield and resilience through targeted growth regulation strategies .
Materials Science Applications
1. Polymer Synthesis
The unique chemical structure allows for the potential use of this compound in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices could lead to materials with improved mechanical strength or thermal stability .
2. Nanomaterials Development
The compound's reactivity could be harnessed in the field of nanotechnology for creating functionalized nanoparticles. These nanoparticles may find applications in drug delivery systems or as catalysts in chemical reactions due to their increased surface area and reactivity compared to bulk materials .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Functional Group Analysis
The following table compares the target compound with structurally related pyrrolidine derivatives:
Triazole Sulfanyl vs. Other Substituents :
- The 4-methyl-1,2,4-triazol-3-ylsulfanyl group distinguishes the target compound from analogs with hydroxymethyl (Compound 21 ), fluorinated (CAS 869481-93-6 ), or aryl sulfanyl ( ) groups.
- Enzyme Inhibition Potential: Triazole-containing analogs (e.g., ZVT in ) target enzymes like PanK and DprE1, suggesting the triazole moiety may enhance binding to catalytic pockets .
Physicochemical Properties :
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a protected pyrrolidine scaffold, often using tert-butyl carbamate (Boc) as a protecting group on the nitrogen atom to ensure selectivity during subsequent functionalization steps. The key steps include:
Preparation of the Pyrrolidine Core with Hydroxy Substitution
The (3R,4R)-3-hydroxy-4-substituted pyrrolidine core is commonly prepared by stereoselective hydroxylation of a protected pyrrolidine precursor or via reduction of azido or keto intermediates.
This hydrogenation step converts azido precursors to the corresponding amines, preserving stereochemistry at the 3R,4R positions.
Introduction of the Triazolylsulfanyl Group
The 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl] substituent is introduced via nucleophilic substitution involving a thiol or sulfanyl intermediate reacting with a triazole derivative.
- The sulfur atom acts as a nucleophile, linking the triazole moiety to the pyrrolidine ring.
- The triazole ring is typically pre-functionalized with a methyl group at the 4-position and activated for nucleophilic attack.
- The reaction is carried out under mild conditions to maintain stereochemical integrity.
- Use of bases such as NaHCO3 or other mild bases in aqueous/ethanolic media facilitates substitution.
- Purification often involves column chromatography on silica gel using hexane/ethyl acetate mixtures.
Protection and Deprotection Steps
The tert-butyl carbamate (Boc) group protects the pyrrolidine nitrogen during functionalization steps and is removed under acidic conditions when necessary.
| Step | Reagents/Conditions | Description |
|---|---|---|
| Deprotection | 4N HCl in dioxane, room temperature, 3 h | Removal of Boc protecting group after substitution |
This step is crucial to obtain the free amine if further derivatization is needed or for biological activity assays.
Representative Experimental Procedure Summary
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| Coupling | tert-butyl (3R,4R)-4-aminopyrrolidine derivative + 4-methyl-1,2,4-triazole sulfanyl precursor | Ethanol/water, NaHCO3, room temperature, overnight | Formation of sulfanyl linkage |
| Purification | Silica gel chromatography | Hexane/ethyl acetate eluent | Pure tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate |
Summary Table of Preparation Steps
Q & A
Q. Critical Conditions :
- Temperature control (0–20°C) during Boc protection to minimize side reactions.
- Anhydrous conditions for sulfanyl group introduction to prevent oxidation.
Advanced: How can stereochemical integrity be ensured during synthesis, and what analytical methods validate it?
Answer :
Stereochemical Control :
Q. Validation Methods :
- NMR : H-H COSY and NOESY to confirm spatial proximity of hydroxy and sulfanyl groups.
- Chiral HPLC : Separation using a Chiralpak® column (e.g., AD-H) with hexane/isopropanol gradients.
- Optical Rotation : Compare [α] values with literature data (e.g., +15.23° for related pyrrolidines ).
Basic: What spectroscopic and chromatographic techniques are essential for characterization?
Answer :
Key Methods :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and purity. The hydroxy proton appears as a broad singlet (~δ 3.5–4.5 ppm), while the triazole sulfanyl group shows deshielded protons (~δ 8.0–9.0 ppm) .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) to verify molecular formula (e.g., CHNOS requires m/z 326.1365) .
- IR Spectroscopy : Peaks at ~3200–3400 cm (O-H stretch) and ~2550 cm (S-H stretch, if unoxidized) .
Advanced: How can researchers resolve contradictions in reported reaction yields or purity?
Answer :
Root Causes :
- Impurities from incomplete Boc deprotection or sulfanyl group oxidation.
- Variability in chiral resolution efficiency.
Q. Troubleshooting :
Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., temperature, solvent polarity). For example, replacing DCM with THF may improve sulfanyl group reactivity .
Analytical Cross-Check : Compare NMR data with crystallographic results to identify unaccounted stereoisomers .
Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate minor impurities .
Basic: What safety precautions are critical when handling this compound?
Answer :
Key Hazards :
Q. Precautions :
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid strong oxidizers (e.g., KMnO) near the sulfanyl group to prevent explosive sulfoxide formation .
Advanced: How can the sulfanyl group be functionalized for downstream applications?
Answer :
Derivatization Strategies :
- Oxidation : Treat with HO/acetic acid to form sulfoxides (R-SO-R') or sulfones (R-SO-R') for enhanced solubility .
- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) to form thioethers.
- Metal-Catalyzed Cross-Coupling : Use Pd catalysts for C-S bond activation in Suzuki-Miyaura reactions .
Advanced: What computational tools aid in predicting/reactivity or stability of this compound?
Answer :
Methods :
- DFT Calculations : Gaussian software to model transition states for sulfanyl group reactions.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) .
- Cheminformatics : Tools like RDKit to predict metabolic stability or LogP values.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
